N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide -

N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-5171335
CAS Number:
Molecular Formula: C18H21FN2O4S
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Astemizole

  • Compound Description: Astemizole (C28H31FN4O) is a non-sedating H1 antihistamine. Its crystal structure consists of two molecules in the asymmetric unit, linked by N—H…N intermolecular hydrogen bonds, forming infinite chains. []
  • Relevance: Both Astemizole and N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide share a common structural feature: a 4-fluorophenyl group. Understanding the conformational behavior and intermolecular interactions in Astemizole can provide insights into potential structural properties of the target compound.

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g)

  • Compound Description: SalA-4g is a salidroside analog known to elevate protein O-GlcNAc levels and enhance neuronal tolerance to ischemia. []
  • Relevance: SalA-4g and N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide share the 2-(4-methoxyphenyl)ethyl moiety. This structural similarity suggests potential overlap in their biological activity or pharmacological profiles, particularly concerning neuronal function.

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

  • Compound Description: This compound (C23H19NO7) crystallizes in the monoclinic system with space group P21/n. []
  • Relevance: This compound, like N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, incorporates a 4-methoxyphenyl group. Examining this compound's crystal structure and properties can contribute to understanding the influence of the 4-methoxyphenyl group on molecular conformation and interactions.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent class I selective histone deacetylase (HDAC) inhibitor demonstrating in vitro and in vivo anticancer activity. []
  • Relevance: Similar to N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, this compound incorporates a 4-fluorophenyl group. Comparing their structures and activities could offer insights into how variations in substituents attached to the 4-fluorophenyl group affect biological activity and target specificity.

Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate

  • Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative exhibits low toxicity and high antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1). []
  • Relevance: This compound shares the 4-methoxyphenyl structural element with N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide. Comparing their structures and activities might reveal whether the 4-methoxyphenyl group contributes to any shared biological properties or potential for antiviral activity in the target compound.

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective, silent 5-HT1A receptor antagonist. It is currently under clinical development for the potential treatment of anxiety and mood disorders. []
  • Relevance: Although DU 125530 shares no direct structural similarities with N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, it provides a valuable comparison point. DU 125530's activity as a 5-HT1A receptor antagonist offers a contrasting pharmacological profile, emphasizing the importance of specific structural features in determining a compound's biological target and effects.

3-(2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-hydroxyphenyl)-thiazolidin-4-one

  • Compound Description: This thiazolidin-4-one derivative crystallizes in the monoclinic system with space group P21/n and exhibits intermolecular O—H…O hydrogen bonds. []
  • Relevance: Both this compound and N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide share the 4-methoxyphenyl group and a substituted ethyl chain. Comparing their structural features could provide insights into the influence of these shared moieties on their respective pharmacological properties.

(2RS)-3-[(2RS)-2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one

  • Compound Description: This thiazolidin-4-one derivative, similar to the previous compound, also includes a 4-methoxyphenyl group and a substituted ethyl chain. It exhibits intermolecular N—H…O and C—H…O hydrogen bonds in its crystal structure. []
  • Relevance: This compound's structural similarity to N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide makes it relevant for comparative analysis. Both share the 4-methoxyphenyl group and an ethyl chain with a bulky substituent. Investigating their structural differences, particularly regarding the cyclohexyl and thiazolidin-4-one moieties, can shed light on their contrasting pharmacological properties.

Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound, prepared via Biginelli reaction, exhibits solvatomorphism with anhydrous, carbon tetrachloride, and ethyl acetate solvates. It forms characteristic dimers through N—H…O=C interactions in all forms. []
  • Relevance: Both this compound and N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide incorporate a 4-fluorophenyl ring. Comparing their structures can help understand how different substituents and their spatial arrangements attached to this ring influence molecular properties such as solvatomorphism and intermolecular interactions.

4-Amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl)pyrazole[5,1-c][1,2,4]triazine-3-carboxamide (TFC)

  • Compound Description: TFC is a pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide derivative exhibiting significant inhibitory influence on MCF7 and HepG2 cancer cell growth. []
  • Relevance: Like N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, TFC contains a 4-fluorophenyl group. While their structures differ significantly, this shared feature prompts further investigation into whether it contributes to any overlapping biological activity or influences interactions with specific molecular targets.

3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane

  • Compound Description: This azabicyclo[3.2.1] derivative is a high-affinity ligand for the dopamine transporter with a lower affinity for the muscarinic-1 site compared to benztropine. []
  • Relevance: This compound and N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide belong to similar chemical classes as both feature a substituted aromatic ring connected to a nitrogen-containing heterocycle through a linker. Exploring the structure-activity relationships within this class of compounds, particularly focusing on the influence of the bis-(4-fluorophenyl)methoxy group and the azabicyclo[3.2.1]octane moiety, can provide valuable insights into the target compound's potential pharmacological profile.

1-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909)

  • Compound Description: GBR 12909 is a high-affinity dopamine transporter ligand that inhibits dopamine reuptake. It exhibits a slower onset of locomotor-stimulant effects compared to cocaine. []
  • Relevance: Both GBR 12909 and N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide share the key structural element of a 4-fluorophenyl group linked to a nitrogen-containing heterocycle through a short linker. This structural similarity suggests potential overlap in their pharmacological profiles, particularly regarding interactions with dopamine transporters. Understanding the structure-activity relationships within this class of compounds can provide insights into the target compound's potential effects on dopaminergic neurotransmission.

N-[2-(bisarylmethoxy)ethyl]-N'-(phenylpropyl)piperazines

  • Compound Description: These are analogues of GBR 12909 and 12935, designed as dopamine transporter inhibitors. Replacing the piperazine with N, N'-dimethylpropyldiamine enhanced selectivity for the norepinephrine transporter. []
  • Relevance: This compound class, including GBR 12909, provides structural analogues of N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, particularly highlighting the significance of the piperazine ring and its substitutions in determining transporter selectivity. Comparing their structures and activities can guide optimization strategies for enhancing the target compound's affinity for specific monoamine transporters.

4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines

  • Compound Description: These are analogues of GBR 12909, designed as dopamine transporter inhibitors. Studies revealed that electron-withdrawing groups at the C(4) position of the N-benzyl group enhance binding to the dopamine transporter. []
  • Relevance: The 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines provide valuable insights into the structure-activity relationship of compounds structurally related to N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide. Notably, they highlight the impact of substituents on the aromatic ring linked to the piperidine nitrogen on dopamine transporter affinity.

4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines

  • Compound Description: These are another set of GBR 12909 analogues, designed as dopamine transporter inhibitors, exploring the impact of N-substituents on affinity and selectivity. []
  • Relevance: These compounds offer a direct comparison point for N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide by highlighting the effects of various N-substituents on piperidine-containing molecules. Investigating their structure-activity relationships can help elucidate the role of the N~1~-[2-(4-methoxyphenyl)ethyl] substituent in the target compound's interaction with dopamine transporters.
  • Compound Description: This cobalt(III) complex features three N,O-chelating 2-{[2-(4-methoxyphenyl)ethyl]iminomethyl}phenolate groups coordinating to the central cobalt ion. []
  • Relevance: This complex highlights the potential for the 2-(4-methoxyphenyl)ethyl group, present in both this complex and N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, to participate in coordination chemistry with metal ions. This observation suggests the target compound might exhibit similar coordination behavior, influencing its biological activity or interactions with metalloproteins.

N,N,N-Co precatalysts appended with N-2,4-bis(di(4-methoxyphenyl)methyl)-6-methylphenyl

  • Compound Description: These cobalt precatalysts are highly active in ethylene polymerization, producing highly linear polyethylenes with high molecular weights and wide polydispersities. []
  • Relevance: These precatalysts, while structurally distinct from N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, provide a contrasting example of the use of 4-methoxyphenyl-containing compounds in materials science. This highlights the versatility of the 4-methoxyphenyl moiety in different chemical contexts.

4-[3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile (Finrozole)

  • Compound Description: Finrozole is a potent and selective nonsteroidal aromatase inhibitor. The crystal structure reveals a racemic mixture of RS and SR enantiomers. []
  • Relevance: Finrozole, like N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, contains a 4-fluorophenyl group. Comparing their structures and considering the presence of chiral centers in Finrozole can provide valuable insights into the potential for stereochemical variations influencing the target compound's biological activity and target selectivity.

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909)

  • Compound Description: GBR12909 is a promising agent for treating cocaine dependence. It is primarily metabolized by CYP3A in humans, suggesting potential drug-drug interactions. []
  • Relevance: GBR12909 shares the core structure of a 4-fluorophenyl group linked to a piperazine ring through a short linker with N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide. This structural similarity, along with GBR12909's metabolism by CYP3A, raises the possibility that the target compound might also be metabolized by similar cytochrome P450 enzymes, highlighting potential concerns for drug-drug interactions.

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexanecarboxamide (WAY 100635)

  • Compound Description: WAY 100635 is a potent 5-HT1A receptor antagonist, showing activity in the dorsal raphe nucleus (DRN) and CA1 region of the hippocampus. []
  • Relevance: WAY 100635 shares structural similarities with N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, particularly the 2-(4-methoxyphenyl)ethyl moiety attached to a piperazine ring. This shared element suggests potential overlap in their pharmacological profiles, specifically regarding interactions with serotonin receptors.
  • Compound Description: This polymer's structure, characterized using NMR and other spectroscopic methods, reveals that 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine bonds with bis(4-fluorophenyl)sulfone at the 2-aza-nitrogen atom of the phthalazine moiety in its lactam tautomeric form. []
  • Relevance: Although structurally dissimilar to N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, this polymer incorporates the 4-fluorophenyl moiety. This emphasizes the broad applicability of the 4-fluorophenyl group in various chemical contexts, ranging from medicinal chemistry to polymer science.

4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine

  • Compound Description: This piperidine derivative exhibits subnanomolar affinity for the dopamine transporter (DAT) and good selectivity over the serotonin transporter (SERT). []
  • Relevance: This compound, like N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, incorporates a piperidine ring and a 4-fluorophenyl group. The high affinity of this compound for DAT, coupled with its structural similarities to the target compound, suggests that N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide might also possess affinity for DAT, warranting further investigation into its potential dopaminergic effects.
  • Compound Description: Compound 1 is a casein kinase (CK) 1δ inhibitor. C5‐Iminosugar modification of 1 led to analogs with enhanced inhibitor affinity and selectivity for CK1δ, with (-)‐34 being the most potent. []
  • Relevance: While not sharing a direct structural resemblance, the concept of modifying a known inhibitor (compound 1) to achieve enhanced selectivity for a specific kinase isoform (CK1δ) holds relevance for N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide. This approach emphasizes the potential for strategic structural modifications to optimize the target compound's activity and selectivity profile, potentially targeting specific biological pathways.

(E)-2-[1-hydroxy-2-(pyridin-2-yl)ethyl]-4-[2-(4-methoxyphenyl)diazen-1-yl]phenol

  • Compound Description: This compound contains a central benzene ring linked to a pyridine ring and a 4-methoxyphenyl group via a diazenyl bridge. It forms inversion dimers in the crystal structure through O—H⋯N hydrogen bonds. []
  • Relevance: This compound shares the 4-methoxyphenyl structural feature with N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide. Although the linkers and overall structures differ, comparing their properties can provide insights into the influence of the 4-methoxyphenyl group on molecular conformation, intermolecular interactions, and potential biological activity.
  • Compound Description: This copper(II) complex features a central copper ion coordinated by two bidentate 3-ethyl-4-(4-methoxyphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole ligands and two perchlorate anions. []
  • Relevance: Like compound 16, this complex highlights the potential of the 4-methoxyphenyl group, also present in N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, to be present in molecules that can coordinate with metal ions. This observation suggests the target compound may also exhibit metal-binding properties, potentially influencing its biological activity or interactions with metalloproteins.

Ethyl 1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-nitro-2,3,10,10a-tetrahydro-1H,5H-pyrrolo[1,2-b]isoquinoline-10a-carboxylate

  • Compound Description: This complex molecule features a 4-methoxyphenyl group attached to an azetidine ring, which is part of a larger polycyclic system. It exhibits intramolecular C—H⋯O and C—H⋯N hydrogen bonds. []
  • Relevance: This compound shares the 4-methoxyphenyl structural element with N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide. While their structures differ considerably, comparing them can provide insights into the conformational preferences and potential for intramolecular interactions of the 4-methoxyphenyl group in different chemical environments.

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

  • Compound Description: This isoindoline-1,3-dione derivative exists in various solid forms and is used in the treatment of psoriasis or psoriatic arthritis. [, ]
  • Relevance: This compound, like N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, contains a methylsulfonyl (SO2CH3) group. The presence of this shared moiety in a compound with known therapeutic applications for inflammatory conditions hints at the possibility of N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide exhibiting similar biological activity. ,

3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

  • Compound Description: This [, , ]triazolo[4,3-a]pyridine sulfonamide derivative demonstrated good in vitro antimalarial activity against Plasmodium falciparum. []
  • Relevance: Sharing the 4-methoxyphenyl group with N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, this compound highlights the potential for this structural motif to contribute to antimalarial activity. Further investigation into the structure-activity relationship of both compounds could reveal whether the shared 4-methoxyphenyl group plays a role in their interactions with Plasmodium falciparum or related targets.
  • Compound Description: This tellurated Schiff base, synthesized from {2-[(4-methoxyphenyl)telluro]ethyl}amine and o-hydroxyacetophenone, forms various complexes with metal ions like Ru, Hg, and Pd. []
  • Relevance: L1, like N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, contains a 4-methoxyphenyl group. Comparing their structures and considering L1's complexation behavior can provide insights into the potential for the 4-methoxyphenyl group to influence the coordination chemistry and interactions of the target compound with metal ions, which may be relevant to its biological activity or pharmacological profile.

Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

  • Compound Description: TAK-242 is a novel small molecule that selectively inhibits Toll-like receptor 4 (TLR4)-mediated cytokine production, suggesting therapeutic potential for inflammatory diseases. []
  • Relevance: While structurally dissimilar to N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, TAK-242's ability to suppress cytokine production by targeting TLR4 signaling provides a valuable pharmacological comparison. This comparison emphasizes the importance of specific structural features in determining a compound's biological target and effects, suggesting that further investigations into the target compound's interactions with inflammatory pathways may be warranted.

3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

  • Compound Description: These derivatives exhibit antioxidant and anticancer activity. Particularly, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide show high antioxidant activity. [, ]
  • Relevance: These compounds, like N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide, share the 4-methoxyphenyl group. While the core structures differ, the presence of this shared moiety in compounds with antioxidant and anticancer properties suggests the potential for N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide to exhibit similar biological activities. ,

N,N-Bis(2-chloroethyl)-5-[1-ethyl-2-(4-methoxyphenyl)-2-butenyl]-2-methoxyaniline

  • Compound Description: This nitrogen mustard compound is synthesized from readily available starting materials. Attempts to synthesize the isomeric stilbene compound were unsuccessful. []
  • Relevance: Both this compound and N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide incorporate a 4-methoxyphenyl group. Comparing their structures and synthetic routes can provide insights into the reactivity and potential synthetic challenges associated with modifying the target compound. [](https://www.semanticscholar.org/paper

Properties

Product Name

N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Molecular Formula

C18H21FN2O4S

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C18H21FN2O4S/c1-25-17-9-3-14(4-10-17)11-12-20-18(22)13-21(26(2,23)24)16-7-5-15(19)6-8-16/h3-10H,11-13H2,1-2H3,(H,20,22)

InChI Key

VKKHRGPFAODQES-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.